ethyl N-(2-phenoxybutanoyl)glycinate
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Overview
Description
Ethyl N-(2-phenoxybutanoyl)glycinate is an organic compound with the molecular formula C14H19NO4 It is a derivative of glycine, an amino acid, and contains a phenoxybutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-phenoxybutanoyl)glycinate typically involves the reaction of glycine ethyl ester with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Purification is typically achieved through recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-phenoxybutanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl N-(2-phenoxybutanoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl N-(2-phenoxybutanoyl)glycinate involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety may also play a role in its biological activity by interacting with glycine receptors and transporters. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-phenethyl)carbamate: Similar in structure but contains a phenethyl group instead of a phenoxybutanoyl group.
Ethyl N-(Boc-aminoethyl)glycinate: Contains a Boc-protected aminoethyl group instead of a phenoxybutanoyl group.
Uniqueness
Ethyl N-(2-phenoxybutanoyl)glycinate is unique due to its specific combination of a phenoxybutanoyl group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-(2-phenoxybutanoylamino)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-12(19-11-8-6-5-7-9-11)14(17)15-10-13(16)18-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,15,17) |
InChI Key |
UTPPVNFKGVEQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC(=O)OCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
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